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Compound of Interest

5-Amino-3-(3-
Compound Name: )
methoxyphenyl)isoxazole

Cat. No.: B054138

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 5-Amino-3-(3-methoxyphenyl)isoxazole. The document outlines the predicted nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this
compound, based on the analysis of structurally related molecules. Detailed experimental
protocols for acquiring this spectroscopic data are also presented, along with a visual
representation of the analytical workflow.

Core Compound Information

Property Value

IUPAC Name 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine
Synonyms 5-Amino-3-(3-methoxyphenyl)isoxazole
Molecular Formula C10H10N202

Molecular Weight 190.20 g/mol

Predicted Spectroscopic Data

While direct experimental spectra for 5-Amino-3-(3-methoxyphenyl)isoxazole are not readily
available in published literature, the following tables summarize the expected quantitative data.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b054138?utm_src=pdf-interest
https://www.benchchem.com/product/b054138?utm_src=pdf-body
https://www.benchchem.com/product/b054138?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

These predictions are derived from the known spectral characteristics of isoxazole derivatives

and substituted aromatic compounds.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCIs, Frequency: 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.30 t 1H Ar-H
~7.10-7.20 m 2H Ar-H
~6.85 dd 1H Ar-H
~5.50 s (broad) 2H -NHz (amino)
~5.40 S 1H H4 (isoxazole ring)
~3.85 S 3H -OCHs (methoxy)

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDClIs, Frequency: 100 MHz)
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Chemical Shift (6, ppm)

Assignment

~172.0 C5 (isoxazole ring)

~162.5 C3 (isoxazole ring)

~160.0 C-OCHs (aromatic)

~130.0 C-H (aromatic)

~129.5 C (aromatic, isoxazole-substituted)
~117.0 C-H (aromatic)

~114.0 C-H (aromatic)

~110.0 C-H (aromatic)

~90.0 C4 (isoxazole ring)

~55.5 -OCHs (methoxy)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber

Intensity Vibration Type Functional Group
(cm™)
3400 - 3200 Medium N-H stretch Primary amine (-NHz)
3100 - 3000 Medium C-H stretch Aromatic & Isoxazole
2950 - 2850 Medium C-H stretch -CHs (methoxy)
~1640 Strong N-H bend Primary amine (-NHz)
1600 - 1550 Medium-Strong C=N stretch Isoxazole ring
1580, 1480 Medium-Strong C=C stretch Aromatic ring
C-O-C stretch
1250 - 1200 Strong ) Methoxy group
(asymmetric)
C-O-C stretch
1050 - 1000 Strong Methoxy group

(symmetric)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray lonization, ESI+)

m/z Ratio lon Species
191.08 [M+H]*
213.06 [M+Na]*

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of 5-Amino-3-(3-

methoxyphenyl)isoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, CDCI3) in a 5 mm NMR tube. Ensure the

sample is fully dissolved.
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e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition:
o Acquire a one-dimensional *H spectrum using a standard pulse sequence.
o Set the spectral width to approximately 15 ppm.

o Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional 13C spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to approximately 220 ppm.

o Alarger number of scans will be required compared to *H NMR to obtain a good signal-to-
noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a
reference.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).
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o Record the sample spectrum over a range of 4000 to 400 cm~1.

o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

» Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

 Instrumentation: Employ a mass spectrometer equipped with an Electrospray lonization
(ESI) source.

o Data Acquisition:
o Infuse the sample solution into the ESI source.
o Operate the ESI source in positive ion mode to detect the protonated molecule ([M+H]*).
o Acquire spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

o Data Analysis: Identify the molecular ion peak and any other significant fragment ions to
confirm the molecular weight of the compound.

Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of
5-Amino-3-(3-methoxyphenyl)isoxazole and the methodologies to obtain them. For definitive
structural confirmation, the synthesis and subsequent experimental analysis of the compound
are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 5-Amino-3-(3-
methoxyphenyl)isoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b054138#spectroscopic-analysis-nmr-ir-mass-of-5-
amino-3-3-methoxyphenyl-isoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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